4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol possesses the molecular formula C19H15N3O2S and a molecular weight of 351.40 g/mol. The structure features a triazole ring substituted with a benzyloxy group and a furan moiety, which contributes to its unique properties and potential biological activities .
Research indicates that 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown efficacy against various cancer cell lines. The compound's ability to modulate specific enzymatic pathways makes it a candidate for further pharmacological exploration .
Several synthetic routes have been developed for the preparation of this compound:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to tailor its properties .
The applications of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol extend to:
Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest that it may interact with various enzymes involved in metabolic pathways. For instance, it may modulate the activity of 11 β-hydroxysteroid dehydrogenase type 1, which is relevant for corticosteroid metabolism . Further studies are needed to elucidate its full interaction profile.
Several compounds share structural similarities with 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Benzyl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | C15H13N3OS | Lacks benzyloxy group; similar triazole structure |
| 4-Benzyl-5-(chlorophenyl)-4H-1,2,4-triazole-3-thiol | C15H12ClN3S | Contains chlorine; different substituents |
| 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol | C8H7N3OS | Simpler structure; no aromatic substitution |
The unique combination of the benzyloxy group and the furan moiety distinguishes 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol from other similar compounds. This structural feature may enhance its biological activity and specificity towards certain targets compared to other triazoles.
The synthesis of 1,2,4-triazole cores represents a fundamental challenge in heterocyclic chemistry, with several well-established cyclocondensation methodologies available for constructing the triazole framework [1] [2]. The formation of 4H-1,2,4-triazole-3-thiol derivatives typically employs classical approaches involving thiosemicarbazide derivatives as key intermediates [3] [4].
The most widely utilized synthetic route begins with the preparation of thiosemicarbazides through the condensation of hydrazides with isothiocyanates [4]. This approach provides excellent yields ranging from 88 to 95 percent when appropriate reaction conditions are maintained [4]. The subsequent cyclization of these thiosemicarbazides under alkaline conditions represents the key step in triazole core formation, typically yielding 62 to 79 percent of the desired 4H-1,2,4-triazole-3-thiol products [4].
Alternative cyclocondensation strategies involve the use of three-component reactions employing aldehydes, amines, and specialized reagents [5]. These methods have demonstrated their utility in preparing triazolo-pyrimidine scaffolds through condensation reactions involving 3-aminotriazole derivatives [5]. The presence of trichloroacetic acid as a Brønsted-Lowry acidic promoter in acetonitrile or water solvent at room temperature conditions has proven effective for generating novel triazolo-pyrimidine systems [5].
Modern approaches to triazole synthesis have incorporated metal-catalyzed strategies, particularly copper-mediated cycloaddition reactions [1] [6]. These methods offer improved regioselectivity and higher yields compared to traditional thermal cycloaddition approaches [1]. The copper-catalyzed azide-alkyne cycloaddition reaction has emerged as a particularly powerful tool, capable of producing 1,2,3-triazoles with exceptional efficiency and selectivity [1] [7].
| Synthetic Method | Starting Materials | Yield Range (%) | Reaction Conditions |
|---|---|---|---|
| Thiosemicarbazide Cyclization [4] | Hydrazides + Isothiocyanates | 62-79 | Alkaline medium, reflux |
| Three-Component Condensation [5] | Aldehydes + Amines + Ketene Acetals | Variable | Trichloroacetic acid, room temperature |
| Copper-Catalyzed Cycloaddition [1] | Azides + Alkynes | 85-98 | Copper catalyst, mild conditions |
| Base-Catalyzed Cyclization [8] | Acyl Thiosemicarbazides | Moderate | Ethanolic sodium hydroxide, reflux |
The introduction of benzyloxy-phenyl substituents at the N4 position of 1,2,4-triazoles requires careful consideration of synthetic strategies that preserve the integrity of both the triazole core and the benzyloxy functionality [9] [10]. Recent developments in triazole chemistry have demonstrated the feasibility of incorporating complex aryl substituents through various synthetic pathways [9].
The benzyloxy-phenyl substitution pattern presents unique synthetic challenges due to the electron-donating nature of the benzyloxy group and its potential susceptibility to various reaction conditions [9]. Studies have shown that triazoles containing benzyloxy phenyl isoxazole side chains can be successfully synthesized and exhibit potent biological activities [9]. The synthesis of these compounds typically involves 29 novel triazole derivatives that incorporate the benzyloxy phenyl structural motif [9].
Functionalization strategies often employ pre-formed benzyloxy-phenyl building blocks that are incorporated during the triazole formation process [10]. The ethyl ester intermediate 4-[(E)-[4-(benzyloxy)phenyl]methylidene]amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents an example of successful N4 functionalization with benzyloxy-phenyl substituents [10].
The stability of benzyloxy groups under various synthetic conditions has been extensively studied [11]. Research indicates that benzyloxy protecting groups can be successfully maintained throughout triazole synthesis procedures, although deprotection may occur under certain high-temperature conditions [11]. The loss of para-methoxybenzyl protecting groups has been observed as a competing reaction in some synthetic protocols, necessitating careful optimization of reaction parameters [11].
Synthetic approaches to N4-substituted triazoles have been enhanced through the development of one-pot methodologies [12]. These strategies allow for the direct incorporation of complex aryl substituents during the triazole formation process, eliminating the need for separate functionalization steps [12]. The use of manganese dioxide as an oxidant in mild condensation reactions has proven particularly effective for preparing N-fused triazole derivatives [12].
The incorporation and stabilization of thiol functionality in triazole systems represents a critical aspect of synthetic methodology development [13] [14]. The thiol group in 4H-1,2,4-triazole-3-thiol derivatives exists in tautomeric equilibrium with the corresponding thione form, with the relative stability dependent upon substitution patterns and environmental conditions [15].
Thiol group introduction typically occurs during the cyclization step through the use of sulfur-containing precursors such as thiosemicarbazides or thiocarbohydrazides [3] [13]. The cyclization of potassium dithiocarbazate derivatives represents a well-established method for introducing thiol functionality while simultaneously forming the triazole ring [4]. This approach provides yields ranging from 62 to 79 percent for various substituted triazole-thiol derivatives [4].
Stabilization of the thiol group requires careful consideration of reaction conditions and storage parameters [14]. Research has demonstrated that triazole-thiol derivatives exhibit enhanced stability when the thiol group is stabilized through hydrogen bonding interactions or when it exists predominantly in the thione tautomeric form [14]. The presence of electron-withdrawing substituents on the triazole ring generally favors the thiol tautomer, while electron-donating groups promote the thione form [15].
Modern synthetic approaches have incorporated protecting group strategies to maintain thiol integrity during multi-step synthesis procedures [16]. Patent literature describes methods for preparing 4H-1,2,4-triazole-3-thiol derivatives using trifluoroacetic acid as a catalyst, with consumption rates of 1 to 5 percent relative to the starting materials providing optimal reaction rates [16].
| Thiol Introduction Method | Sulfur Source | Yield (%) | Tautomer Preference |
|---|---|---|---|
| Thiosemicarbazide Cyclization [4] | Isothiocyanates | 62-79 | Variable |
| Dithiocarbazate Route [4] | Carbon Disulfide | 75-85 | Thiol favored |
| Direct Thiolation [14] | Hydrogen Sulfide | Moderate | Thione favored |
| Protected Thiol Strategy [16] | Protected Thiols | High | Controlled |
The development of environmentally sustainable synthetic methodologies for triazole synthesis has become increasingly important for large-scale production applications [17] [18]. Green chemistry principles emphasize the reduction of hazardous solvents, the use of renewable feedstocks, and the minimization of waste generation throughout the synthetic process [17].
Continuous-flow synthesis represents a significant advancement in green triazole chemistry, offering improved safety profiles and enhanced scalability compared to traditional batch processes [17] [19]. A novel metal-free process for triazole synthesis under continuous-flow conditions has been developed, featuring efficient construction of the triazole ring with high atom economy and environmental benignity [17]. This approach eliminates the need for chromatographic purification and isolation steps, significantly reducing waste generation [17].
Water-based synthesis protocols have emerged as particularly attractive green chemistry alternatives [18] [20]. The first successful synthesis of 1,2,3-triazoles using Cyrene as a biodegradable and non-toxic solvent in click chemistry has been developed [18]. This sustainable approach allows product isolation through simple precipitation in water, eliminating organic solvent extractions and column chromatography purifications [18].
Solvent-free synthetic methodologies represent another important development in green triazole chemistry [21]. Flash solvent-free synthesis using supported copper catalysts has been demonstrated to provide instantaneous access to triazole products using only neat alkynes and azides [21]. This method achieves high yields and purities within minutes, characterizing it as a flash synthesis approach [21].
Microwave-assisted synthesis has proven valuable for reducing reaction times and energy consumption in triazole preparation [22]. Rapid microwave-accelerated synthesis of triazole-containing heterocycles can be accomplished in 10-minute reaction periods, significantly reducing the environmental impact compared to conventional heating methods [22].
| Green Synthesis Method | Environmental Benefit | Scale Applicability | Efficiency |
|---|---|---|---|
| Continuous Flow [17] | Reduced waste, no chromatography | Large scale | High atom economy |
| Water-Based Synthesis [18] | Biodegradable solvents | Moderate scale | Simple workup |
| Solvent-Free Methods [21] | No organic solvents | Small to moderate | Instantaneous reaction |
| Microwave Acceleration [22] | Reduced energy consumption | Laboratory scale | Rapid synthesis |
The integration of flow chemistry with green solvent systems has demonstrated particular promise for large-scale applications [23]. Multi-step flow protocols for triazole synthesis starting from readily available precursors have achieved excellent chemical productivity while maintaining sustainable practices [23]. The use of aqueous acetonitrile azeotrope in these processes provides excellent catalytic performance while affording waste-minimized protocols [23].
The melting point of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides valuable insights into expected thermal behavior. The parent compound 1H-1,2,4-triazole-3-thiol exhibits a melting point range of 221-224°C [3] [4], while the structurally similar 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates a melting point of 211-215°C with decomposition [5].
Based on structural considerations, the target compound would be expected to exhibit a melting point in the range of 180-220°C. The presence of the benzyloxy group and the furyl substituent introduces additional intermolecular interactions through π-π stacking and hydrogen bonding, which typically elevates melting points compared to simpler triazole derivatives. The aromatic nature of both substituents contributes to increased molecular rigidity and enhanced crystalline packing efficiency [6] [5].
Direct experimental boiling point data for 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol are not available in the literature. Computational predictions based on the parent triazole-3-thiol structure suggest a boiling point of approximately 132.6±23.0°C [3], though this represents a significant underestimation for the target compound due to its substantially higher molecular weight and complexity.
Considering the molecular weight of 351.40 g/mol and the presence of multiple aromatic rings, the compound would be expected to exhibit a boiling point significantly higher than 300°C. The benzyloxy substituent contributes additional van der Waals interactions, while the furyl group introduces dipole-dipole interactions that collectively increase the energy required for phase transition from liquid to gas [4] .
The sublimation behavior of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is influenced by its molecular structure and intermolecular interactions. Triazole-3-thiol derivatives generally exhibit limited sublimation due to strong hydrogen bonding capabilities and tautomeric equilibria that favor solid-state stability [8] [9].
The presence of the sulfur atom in the thiol/thione functionality creates opportunities for intermolecular hydrogen bonding, which typically reduces sublimation tendency. Additionally, the aromatic benzyloxy and furyl groups contribute to π-π stacking interactions that further stabilize the solid state, making direct sublimation unlikely under normal conditions [10] [11].
| Parameter | Value/Range | Basis/Reference |
|---|---|---|
| Melting Point | 180-220°C (estimated) | Structural analogy [3] [5] |
| Boiling Point | >300°C (estimated) | Molecular weight and structure |
| Sublimation | Limited sublimation | Hydrogen bonding and π-π stacking [8] [9] |
The aqueous solubility of 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is expected to be limited due to its lipophilic characteristics. The parent compound 1H-1,2,4-triazole-3-thiol demonstrates water solubility of approximately 50 g/L [3], but the target compound's solubility would be significantly reduced due to the presence of hydrophobic aromatic substituents.
The benzyloxy group introduces considerable lipophilicity, while the furyl moiety contributes to both hydrophobic and π-electron density characteristics. These structural features collectively reduce the compound's affinity for aqueous environments, resulting in an estimated water solubility of less than 1 g/L under standard conditions [12] [13].
The compound exhibits favorable solubility characteristics in various organic solvents due to its aromatic nature and multiple functional groups. Based on structural analogues and established solubility patterns for triazole-3-thiol derivatives, the following solubility profile is anticipated:
Polar Protic Solvents: The compound demonstrates good solubility in ethanol and methanol due to the ability of the triazole ring and thiol functionality to form hydrogen bonds with protic solvents. Literature precedent suggests that triazole-3-thiol derivatives are readily soluble in these solvents [12] [13].
Polar Aprotic Solvents: Excellent solubility is expected in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the polar nature of the triazole ring and the ability of these solvents to solvate both the aromatic rings and the heteroatoms. Studies on related compounds confirm high solubility in DMSO [13] [14].
Moderately Polar Solvents: The compound shows good solubility in dichloromethane and chloroform due to the aromatic character of the benzyloxy and furyl substituents, which interact favorably with these solvents through dipole-induced dipole interactions [12] [15].
Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexane and petroleum ether due to the polar nature of the triazole ring and the presence of heteroatoms [12].
| Solvent System | Solubility Assessment | Rationale |
|---|---|---|
| Water | Sparingly soluble (<1 g/L) | Lipophilic benzyloxy and furyl groups [12] |
| Ethanol | Moderately soluble (10-50 g/L) | Hydrogen bonding capability [12] [13] |
| DMSO | Highly soluble (>100 g/L) | Polar aprotic solvation [13] [14] |
| Dichloromethane | Soluble (20-100 g/L) | Aromatic interactions [12] [15] |
| Hexane | Poorly soluble (<0.1 g/L) | Polar heteroatoms [12] |
4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol exists in dynamic equilibrium between two primary tautomeric forms: the thiol form (3-mercapto form) and the thione form (3-thioxo form). This tautomeric behavior is characteristic of 1,2,4-triazole-3-thiol derivatives and has been extensively studied using high-performance liquid chromatography-mass spectrometry (HPLC-MS) techniques [8] [10] [11].
The thione form typically predominates in neutral and acidic conditions, representing approximately 97.3% of the equilibrium mixture, while the thiol form accounts for the remaining 2.7%. This distribution is consistent with literature findings for analogous triazole-3-thiol derivatives, where the thione tautomer is thermodynamically favored due to increased aromatic stabilization and resonance effects [8] [10].
The tautomeric equilibrium exhibits pH-dependent behavior, with alkaline conditions favoring increased thiol form prevalence. Studies on related compounds demonstrate that the addition of sodium hydrogen carbonate shifts the equilibrium from a 97.3:2.7 (thione:thiol) ratio to approximately 94.5:5.5, indicating that basic conditions promote thiol form stabilization [8].
The mechanism underlying this pH-dependent shift involves deprotonation of the thiol form under alkaline conditions, which stabilizes the thiol tautomer through anionic character. The equilibrium shift is reversible, and the original distribution is restored upon neutralization [8] [9].
Advanced analytical techniques have been developed for the discrimination and quantification of thiol-thione tautomers. HPLC-MS methods utilizing electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) can separate and detect both tautomeric forms within 6 minutes, with detection limits as low as 0.25-0.55 pg/μL [10] [11].
The tautomeric forms exhibit distinct fragmentation patterns in mass spectrometry, allowing for unambiguous identification. The thione form typically displays characteristic absorption bands at 250-310 nm due to π→π* transitions and p-π conjugation, while the thiol form shows different spectral characteristics [8] [10].
| Tautomeric Form | Neutral pH (%) | Alkaline pH (%) | Analytical Method |
|---|---|---|---|
| Thione (major) | 97.3 | 94.5 | HPLC-MS [8] [10] |
| Thiol (minor) | 2.7 | 5.5 | HPLC-MS [8] [10] |
| Equilibrium ratio | 97.3:2.7 | 94.5:5.5 | ESI-TOF-MS [10] [11] |
Under strongly acidic conditions (pH 2-4), 4-[4-(Benzyloxy)phenyl]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol exhibits decreased stability with potential for oxidative degradation. The primary degradation pathway involves radical-mediated oxidation, initiated by hydrogen atom abstraction from carbon atoms adjacent to the aromatic systems [16] [17].
The acidic environment promotes the formation of reactive oxygen species that can attack the sulfur-containing functionality and the aromatic rings. The benzyloxy group is particularly susceptible to oxidative cleavage under these conditions, potentially leading to the formation of benzaldehyde and phenolic degradation products [16] [17].
At neutral pH (pH 7), the compound demonstrates optimal stability with minimal degradation. The tautomeric equilibrium remains stable, and the compound exhibits good resistance to hydrolytic and oxidative processes. This pH range represents the preferred conditions for storage and handling of the compound [18] [19].
The neutral environment minimizes the formation of reactive species while maintaining the favorable thione tautomeric form. Studies on related triazole derivatives confirm that neutral conditions provide the highest stability for both DNA and RNA interactions, suggesting similar behavior for the target compound [18] [19].
Under strongly alkaline conditions (pH 10-12), the compound undergoes hydrolytic degradation through nucleophilic attack on the triazole ring system. The high pH environment promotes hydroxide ion attack, leading to ring opening and subsequent degradation of the heterocyclic structure [17] [20].
The degradation process is accelerated by the presence of the electron-withdrawing benzyloxy and furyl groups, which increase the electrophilicity of the triazole ring. The primary degradation products include hydrazine derivatives and carboxylic acid fragments [17] [20].
Oxidative degradation represents the primary degradation mechanism across all pH ranges, with the rate varying based on environmental conditions. The degradation involves the formation of sulfoxides and sulfones from the thiol/thione functionality, followed by further oxidation to sulfonic acid derivatives [16] [21].
The aromatic substituents undergo oxidative attack through radical mechanisms, with the furyl group being particularly susceptible due to its electron-rich nature. The benzyloxy group can undergo oxidative cleavage, leading to the formation of benzoic acid derivatives and phenolic compounds [16] [21].
| pH Range | Stability Assessment | Primary Degradation Pathway |
|---|---|---|
| pH 2-4 | Decreased stability | Radical-mediated oxidation [16] [17] |
| pH 5-6 | Good stability | Minimal degradation |
| pH 7 | Optimal stability | Minimal degradation [18] [19] |
| pH 8-9 | Good stability | Thiol-thione equilibrium shift [8] |
| pH 10-12 | Decreased stability | Hydrolytic degradation [17] [20] |
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